molecular formula C11H16NO+ B14598276 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium CAS No. 58778-00-0

2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium

Cat. No.: B14598276
CAS No.: 58778-00-0
M. Wt: 178.25 g/mol
InChI Key: XQOOXIWHKHQUCW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is a synthetic organic compound characterized by the presence of an aziridinium ion, a three-membered nitrogen-containing ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium typically involves the reaction of 4-methoxyphenylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution with an aziridine derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the aziridinium ion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace the aziridinium ion.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are carried out in polar aprotic solvents like DMF or THF, often at elevated temperatures.

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridinium ion can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is unique due to its aziridinium ion structure, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable tool in both chemical and biological research, offering advantages over other similar compounds in terms of specificity and versatility.

Properties

CAS No.

58778-00-0

Molecular Formula

C11H16NO+

Molecular Weight

178.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,1-dimethylaziridin-1-ium

InChI

InChI=1S/C11H16NO/c1-12(2)8-11(12)9-4-6-10(13-3)7-5-9/h4-7,11H,8H2,1-3H3/q+1

InChI Key

XQOOXIWHKHQUCW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC1C2=CC=C(C=C2)OC)C

Origin of Product

United States

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